Cas no 83602-39-5 (Cyclosporin H)

Conclusion: Cyclosporin h is a selective and potent inhibitor of fpr-1 (formyl peptide receptor 1) Conclusion: Cyclosporin h is an enhancer of viral transduction, which can enhance lentiviral transduction in human umbilical cord blood derived hematopoietic stem and progenitor cells (HSPCs) by 10 fold Conclusion: Cyclosporin h shows additive effect when combined with rapamycin (hy-10219) or prostaglandin E2 (hy-101952) Conclusion: circlosporin h lacks the immunosuppressive activity of circlosporin a
Cyclosporin H structure
Cyclosporin H structure
Product Name:Cyclosporin H
CAS No:83602-39-5
Molecular Formula:C62H111N11O12
Molecular Weight:1202.61125683784
MDL:MFCD04039488
CID:60587
PubChem ID:6476564

Cyclosporin H Properties

Names and Identifiers

    • Cyclosporin H
    • Cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl]
    • Cyclosporin H, froM MicroMonospora
    • cyclosiversioside H
    • cyclosporin A
    • cyclosporine
    • Ciklosporin
    • Spectrum_000300
    • Spectrum4_001279
    • Spectrum3_001593
    • Spectrum2_001484
    • KBioSS_000780
    • KBioGR_001898
    • DivK1c_000871
    • SPBio_001467
    • KBio2_005916
    • KBio3_002686
    • KBio2_003348
    • KBio1_000871
    • KBio2_000780
    • NINDS_000871
    • HMS3267I20
    • HMS3372A06
    • HMS3654L18
    • HMS3651O16
    • 30-Ethyl-33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-m
    • Cyclosporine A
    • Cyclosporin
    • Antibiotic S 7481F1
    • Ciclosporin A
    • NSC290193
    • Sandimmune (TN)
    • Restasis (TN)
    • Gengraf (TN)
    • Cyclosporine (USP)
    • Neoral (TN)
    • Ciclosporin (JP17)
    • Spectrum5_001628
    • Lopac0_000242
    • BSPBio_001596
    • BSPBio_003186
    • SPECTRUM1502202
    • BDBM86672
    • HMS502L13
    • BDBM172718
    • HMS1791P18
    • HMS1921L20
    • HMS1989P18
    • HMS2092F06
    • HMS3260B06
    • HMS3412G21
    • HMS3676G21
    • NP444
    • 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane, cyclic peptide deriv. (ZCI)
    • 5-(N-Methyl-D-valine)cyclosporin A (ACI)
    • Cyclosporin H (9CI)
    • Cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valyl-(3R,4R,6E)-6,7-didehydro-3-hydroxy-N,4-dimethyl-L-2-aminooctanoyl-L-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl]
    • Cyclosporine H
    • Sandoz 37-839
    • Cyclosporin A, 5-(N-methyl-D-valine)-
    • PMATZTZNYRCHOR-JLPRAAIDSA-N
    • HY-P1122
    • SANDOZ-37-839
    • 12-((4E)(1R,2R)-1-hydroxy-2-methylhex-4-enyl)(6S,12S,15S,21S,24S,27S,30S,3R,9R,33R)-9,24-bis(methylethyl)-15-ethyl-2,5,8,11,17,20,26,30,33-nonamethyl-3,6,21,27-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32-undecaazacyclotritriacontane-1,4,7,10,13,16,19,22,25,28,31-undecaone
    • NCGC00386167-01
    • D83129
    • CYCLOSPORIN H, (-)-
    • (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
    • Csh cyclosporin
    • FUO6O3NDNH
    • [D-MeVal]11-CsA
    • 5-(N-Methyl-D-valine)cyclosporin A
    • (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone
    • Q27278214
    • UNII-FUO6O3NDNH
    • MFCD04039488
    • CHEMBL4448165
    • (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
    • 5-(N-Methyl-D-valine)cyclosporine A
    • DTXSID801017527
    • CS-0027967
    • 83602-39-5
    • EX-A2225
    • CYCLO(L-ALANYL-D-ALANYL-N-METHYL-L-LEUCYL-N-METHYL-L-LEUCYL-N-METHYL-D-VALYL-(3R,4R,6E)-6,7-DIDEHYDRO-3-HYDROXY-N,4-DIMETHYL-L-2-AMINOOCTANOYL-L-2-AMINOBUTANOYL-N-METHYLGLYCYL-N-METHYL-L-LEUCYL-L-VALYL-N-METHYL-L-LEUCYL)
    • (3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-((E,1R,2R)-1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
    • DTXCID301475716
    • MDL: MFCD04039488
    • InChIKey: PMATZTZNYRCHOR-JLPRAAIDSA-N
    • Inchi: 1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50-,51+,52-/m1/s1
    • SMILES: [C@@H]([C@H]1C(=O)N[C@@H](CC)C(=O)N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@H](C(C)C)C(=O)N1C)(O)[C@H](C)C/C=C/C

Computed Properties

  • Exact Mass: 1215.86000
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 15
  • Monoisotopic Mass: 1201.841
  • Heavy Atom Count: 85
  • Complexity: 2330
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 12
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 7.5
  • Topological Polar Surface Area: 279

Experimental Properties

  • LogP: 4.10080
  • PSA: 270.01000
  • Refractive Index: 1.468
  • Boiling Point: 1282 °C at 760 mmHg
  • Melting Point: 148-151°C
  • Flash Point: 729.1 °C
  • Color/Form: 白色结晶 粉末
  • Density: 1.015

Cyclosporin H Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G2PS-1mg
Cyclosporin H
83602-39-5 99%
1mg
$87.00 2025-02-27
A2B Chem LLC
AH49216-1mg
Cyclosporin H
83602-39-5 99%
1mg
$85.00 2024-04-19
Aaron
AR00G2Y4-1mg
Cyclosporin H
83602-39-5 95%
1mg
$131.00 2025-01-24
abcr
AB181209-5mg
Cyclosporin H; .
83602-39-5
5mg
€256.50
Ambeed
A219301-1mg
(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone
83602-39-5 98% (HPLC)
1mg
$101.0 2025-02-20
BioAustralis
BIA-C1248-1 mg
Cyclosporin H
83602-39-5 >95%byHPLC
1mg
$132.00 2023-08-24
Biosynth
FC20757-5 mg
Cyclosporin H
83602-39-5
5mg
$132.00
ChemScence
CS-0027967-5mg
Cyclosporin H
83602-39-5 99.17%
5mg
$380.0 2022-04-26
DC Chemicals
DC7010-10 mg
Cyclosporin H
83602-39-5 >98%
10mg
$300.0 2022-02-28
eNovation Chemicals LLC
D501830-25mg
Cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl]
83602-39-5 98%
25mg
$695

Cyclosporin H Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
1.2 Reagents: Acetic acid ;  pH 4
1.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
2.2 Reagents: Acetic acid ;  pH 4
2.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
2.2 Reagents: Acetic acid ;  pH 4
2.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
1.2 Reagents: Acetic acid ;  neutralized
2.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
3.2 Reagents: Acetic acid ;  pH 4
3.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
4.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
2.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
3.2 Reagents: Acetic acid ;  pH 4
3.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
4.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
3.2 Reagents: Acetic acid ;  pH 4
3.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
4.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Reagents: 4-Methylmorpholine ,  PyBOP Solvents: Dichloromethane ;  24 h, 23 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
4.2 Reagents: Acetic acid ;  pH 4
4.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
5.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Diisopropylethylamine ,  Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Acetic acid ;  neutralized
3.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
4.2 Reagents: Acetic acid ;  pH 4
4.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
5.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
2.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
2.2 Reagents: Acetic acid ;  neutralized
3.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
4.2 Reagents: Acetic acid ;  pH 4
4.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
5.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Cyclohexyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
2.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
3.1 Reagents: 4-Methylmorpholine ,  PyBOP Solvents: Dichloromethane ;  24 h, 23 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
4.2 Reagents: Acetic acid ;  pH 4
4.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
5.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  5 min, rt
1.2 Solvents: Chloroform ;  2 h, rt; overnight, rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
2.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
5.2 Reagents: Acetic acid ;  pH 4
5.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
6.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, 23 °C
1.2 Reagents: Cyclohexyl isocyanide Solvents: Chloroform ;  overnight, 23 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
2.2 Reagents: Cyclohexyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
3.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
4.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
5.2 Reagents: Acetic acid ;  pH 4
5.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
6.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
2.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
3.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
3.2 Reagents: Acetic acid ;  neutralized
4.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
5.2 Reagents: Acetic acid ;  pH 4
5.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
6.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
2.2 Reagents: Diisopropylethylamine ,  Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
3.2 Reagents: Acetic acid ;  neutralized
4.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
5.2 Reagents: Acetic acid ;  pH 4
5.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
6.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
2.2 Reagents: Diisopropylethylamine ,  Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
3.2 Reagents: Acetic acid ;  neutralized
4.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
5.2 Reagents: Acetic acid ;  pH 4
5.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
6.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
2.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
3.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
3.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
4.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
4.2 Reagents: Acetic acid ;  neutralized
5.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
6.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
6.2 Reagents: Acetic acid ;  pH 4
6.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
7.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, 23 °C
1.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  overnight, 23 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, 23 °C
2.2 Reagents: Cyclohexyl isocyanide Solvents: Chloroform ;  overnight, 23 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
3.2 Reagents: Cyclohexyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
4.2 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  45 min, 80 °C
5.1 Reagents: 4-Methylmorpholine ,  PyBOP Solvents: Dichloromethane ;  24 h, 23 °C
6.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
6.2 Reagents: Acetic acid ;  pH 4
6.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
7.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  30 min, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  30 min, 0 °C
3.2 Reagents: Diisopropylethylamine ,  Diethyl 4-oxo-1,2,3-benzotriazin-3-yl phosphate Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
4.2 Reagents: Acetic acid ;  neutralized
5.1 Reagents: tert-Butyl isocyanide Solvents: Chloroform ;  16 h, 23 °C
6.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C
6.2 Reagents: Acetic acid ;  pH 4
6.3 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  -10 °C
7.1 Reagents: 4-(Dimethylamino)pyridine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  30 h, 23 °C
Reference
Expanding the limits of isonitrile-mediated amidations: On the remarkable stereosubtleties of macrolactam formation from synthetic seco-cyclosporins
Wu, Xiangyang; et al, Journal of the American Chemical Society, 2012, 134(4), 2378-2384

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(CAS:83602-39-5)Cyclosporin H
A840608
Purity:99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg
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